1-Bromo-3-(2,2,2-trifluoroethoxy)benzene
Overview
Description
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H6BrF3O and a molecular weight of 255.03 g/mol . It is characterized by the presence of a bromine atom and a trifluoroethoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Action Environment
The action, efficacy, and stability of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene can be influenced by various environmental factors . These may include temperature, pH, and the presence of other chemicals, which can affect the rate and outcomes of the reactions it participates in.
Preparation Methods
The synthesis of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 3-bromophenol with 2,2,2-trifluoroethanol in the presence of a suitable base and a catalyst . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding phenols or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research, including:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Comparison with Similar Compounds
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-3-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a trifluoroethoxy group, which can lead to differences in reactivity and applications.
3-Bromoanisole: This compound has a methoxy group instead of a trifluoroethoxy group, resulting in different electronic and steric properties.
The uniqueness of this compound lies in its trifluoroethoxy group, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-bromo-3-(2,2,2-trifluoroethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRXIXTWYWJIPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640912 | |
Record name | 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888327-41-1 | |
Record name | 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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